molecular formula C7H12O3 B13620351 Methyl 3-hydroxy-4-methylpent-4-enoate

Methyl 3-hydroxy-4-methylpent-4-enoate

Cat. No.: B13620351
M. Wt: 144.17 g/mol
InChI Key: JWVKBHYRWFNCEI-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methylpent-4-enoate is an organic compound with the molecular formula C7H12O3 It is a derivative of pentenoic acid and features both a hydroxyl group and a methyl group on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-4-methylpent-4-enoate can be synthesized through several methods. One common approach involves the Baylis-Hillman reaction, which is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene in the presence of a nucleophile. This method allows for the formation of the desired ester with high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic protodeboronation of pinacol boronic esters. This method is advantageous due to its scalability and efficiency in producing high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxo-4-methylpent-4-enoate.

    Reduction: The double bond in the compound can be reduced to form methyl 3-hydroxy-4-methylpentanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Methyl 3-oxo-4-methylpent-4-enoate

    Reduction: Methyl 3-hydroxy-4-methylpentanoate

    Substitution: Methyl 3-chloro-4-methylpent-4-enoate

Scientific Research Applications

Methyl 3-hydroxy-4-methylpent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the compound allow it to participate in various biochemical reactions, such as enzyme-catalyzed transformations. These interactions can lead to the formation of new compounds with distinct biological activities.

Comparison with Similar Compounds

Methyl 3-hydroxy-4-methylpent-4-enoate can be compared with other similar compounds, such as:

    Methyl 3-hydroxy-4-methylpentanoate: This compound lacks the double bond present in this compound, resulting in different chemical reactivity and applications.

    Methyl 3-oxo-4-methylpent-4-enoate:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-hydroxy-4-methylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)6(8)4-7(9)10-3/h6,8H,1,4H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVKBHYRWFNCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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